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Compound of Interest

Compound Name: 3-phenylpyridine-2-carboxylic Acid

Cat. No.: B019870

Introduction

3-Phenylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with a molecular
formula of C12HoNO:2 and a molecular weight of 199.21 g/mol [1]. This compound and its
derivatives are of significant interest to researchers in medicinal chemistry and materials
science due to the versatile chemical properties imparted by the phenyl, pyridine, and
carboxylic acid functional groups. This guide provides a detailed overview of the expected
spectroscopic characteristics of 3-phenylpyridine-2-carboxylic acid, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific
experimental data for this exact molecule is limited in publicly available literature, this document
extrapolates the expected spectral features based on data from analogous structures and
fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-phenylpyridine-2-
carboxylic acid. These predictions are based on the analysis of its constituent functional
groups and data from similar compounds.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic Acid (-
~13.0-14.0 Singlet, Broad 1H
COOH)
~8.6 - 8.8 Doublet 1H Pyridine H6
~7.8-8.0 Doublet 1H Pyridine H4
) Phenyl Protons &
~7.3-7.6 Multiplet 6H o
Pyridine H5
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (ppm) Assighment

~165 - 170 Carboxylic Acid Carbonyl (C=0)
~150 - 155 Pyridine C2

~148 - 150 Pyridine C6

~138 - 140 Pyridine C4

~135 - 137 Phenyl C1' (ipso)

~128 - 130 Phenyl C2', C6'

~127 - 129 Phenyl C3', C5'

~126 - 128 Phenyl C4'

~123 - 125 Pyridine C5

~120 - 122 Pyridine C3

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=0 stretch (Carboxylic Acid)

1550-1600 Medium-Strong c=c anc.zl C.=N stretching
(Aromatic rings)

1210-1320 Medium C-O stretch (Carboxylic Acid)

910-950 Medium, Broad O-H bend (out-of-plane)

750-800 Strong C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Abundance Assighment

199 High Molecular lon [M]*
182 Moderate [M - OH]*

154 High [M - COOH]*

127 Moderate Loss of CeHs

77 Moderate Phenyl cation [CeHs]*

Experimental Methodologies

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass

Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 3-phenylpyridine-2-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIl3). The choice of
solvent is critical to avoid overlapping signals with the analyte.
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 Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or
higher for *H NMR, to ensure adequate signal dispersion.

o Data Acquisition:

o For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o For 3C NMR, a larger number of scans is generally required due to the lower natural
abundance of the 13C isotope. A spectral width of 0-200 ppm is standard.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups present in the molecule.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method.

o Electron lonization (El): This is a common technique for volatile and thermally stable
compounds. The sample is vaporized and then bombarded with a high-energy electron

beam.

o Electrospray lonization (ESI): This method is suitable for less volatile or thermally labile
compounds. The sample is dissolved in a suitable solvent and sprayed into the mass
spectrometer, creating charged droplets from which ions are desolvated.

 Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or ion trap.

o Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of
the ions against their relative abundance.

o Data Interpretation: Identify the molecular ion peak to determine the molecular weight.
Analyze the fragmentation pattern to deduce the structure of the molecule. The
fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass
spectra that aid in their differentiation[2].

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-phenylpyridine-2-carboxylic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylpyridine-2-carboxylic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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